

# An In-depth Technical Guide to Robinetin: Structure, Properties, and Biological Activities

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Robtin*  
Cat. No.: *B12321449*

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An important note on nomenclature: The term "**Robtin**" can be ambiguous. Scientific literature predominantly refers to Robinetin ( $C_{15}H_{10}O_7$ ), a well-researched flavonol with a wide range of biological activities.[1][2][3] PubChem also lists a compound named "**Robtin**" with the molecular formula  $C_{15}H_{12}O_6$ , for which there is comparatively less available data. This guide will focus on the extensively studied Robinetin.

## Core Compound Structure and Identification

Robinetin is a naturally occurring polyhydroxylated flavonol.[2][3] Its structure consists of a flavonoid skeleton with hydroxyl groups at the 3, 5, 7, 3', and 4' positions.[2] It is also known by other names such as Norkanugin, 5-Hydroxyfisetin, and 3,7,3',4',5'-Pentahydroxyflavone.[4]

Table 1: Compound Identification

Identifier	Value
IUPAC Name	3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one[5]
Molecular Formula	C <sub>15</sub> H <sub>10</sub> O <sub>7</sub> [6]
CAS Number	490-31-3[5][7]
Canonical SMILES	<chem>C1=CC2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O</chem>
InChI Key	SOEDEYVDCDYMMH-UHFFFAOYSA-N[4]

## Physicochemical Properties

Robinetin is a yellow to dark yellow solid.[8] Its multiple hydroxyl groups influence its solubility and reactivity.[7]

Table 2: Physicochemical Data for Robinetin

Property	Value	Source
Molar Mass	302.24 g/mol	[8]
Melting Point	326-328°C	[1][8]
Solubility	DMSO: 10 mg/ml, DMF: slightly soluble	[4]
pKa (predicted)	6.82 ± 0.40	[8]
λ <sub>max</sub>	367 nm	[4]

## Biological and Pharmacological Properties

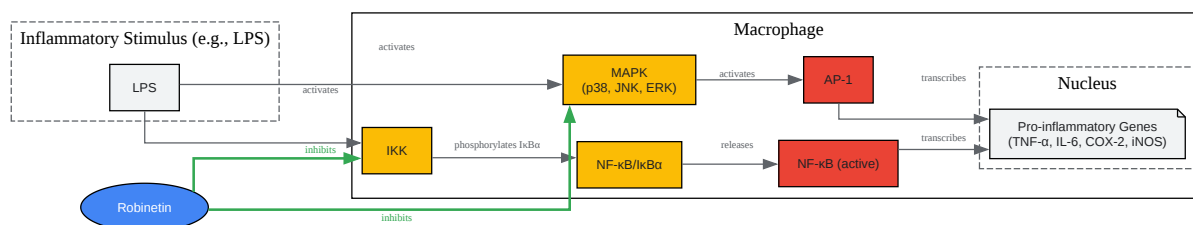
Robinetin exhibits a broad spectrum of biological activities, making it a compound of significant interest in drug development.[2][3] These activities are largely attributed to its antioxidant and enzyme-inhibiting properties.

## Antioxidant Activity

The antioxidant capacity of Robinetin is a key feature, contributing to its potential health benefits by mitigating oxidative stress.[7] The multiple hydroxyl groups in its structure enable it to donate electrons to neutralize free radicals.[2] The primary mechanisms of its radical scavenging activity are believed to be hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET).[2]

## Anti-inflammatory Activity

Flavonoids, including Robinetin, are known to possess anti-inflammatory properties.[9] They can modulate various signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF- $\kappa$ B) and mitogen-activated protein kinase (MAPK) pathways.[10][11] By inhibiting these pathways, Robinetin can reduce the production of pro-inflammatory cytokines and mediators.[12]



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Robinetin's Anti-Inflammatory Mechanism of Action.

## Anticancer Activity

Robinetin has demonstrated moderate antiproliferative activity in various cancer cell lines.[2][3] Its anticancer effects are attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression.[13]

## Enzyme Inhibition

Robinetin has been shown to inhibit several enzymes. Notably, it acts as a competitive inhibitor of multidrug resistance-associated proteins 1 and 2 (MRP1 and MRP2), with  $K_i$  values of 5.0  $\mu\text{M}$  and 8.5  $\mu\text{M}$ , respectively.[2][14] It also inhibits NADH oxidase with an  $\text{IC}_{50}$  value of 19 nmol/mg protein and acetylcholinesterase with an  $\text{IC}_{50}$  of  $456.48 \pm 2.57 \mu\text{M}$ .[4][14]

Table 3: Summary of Robinetin's Biological Activities

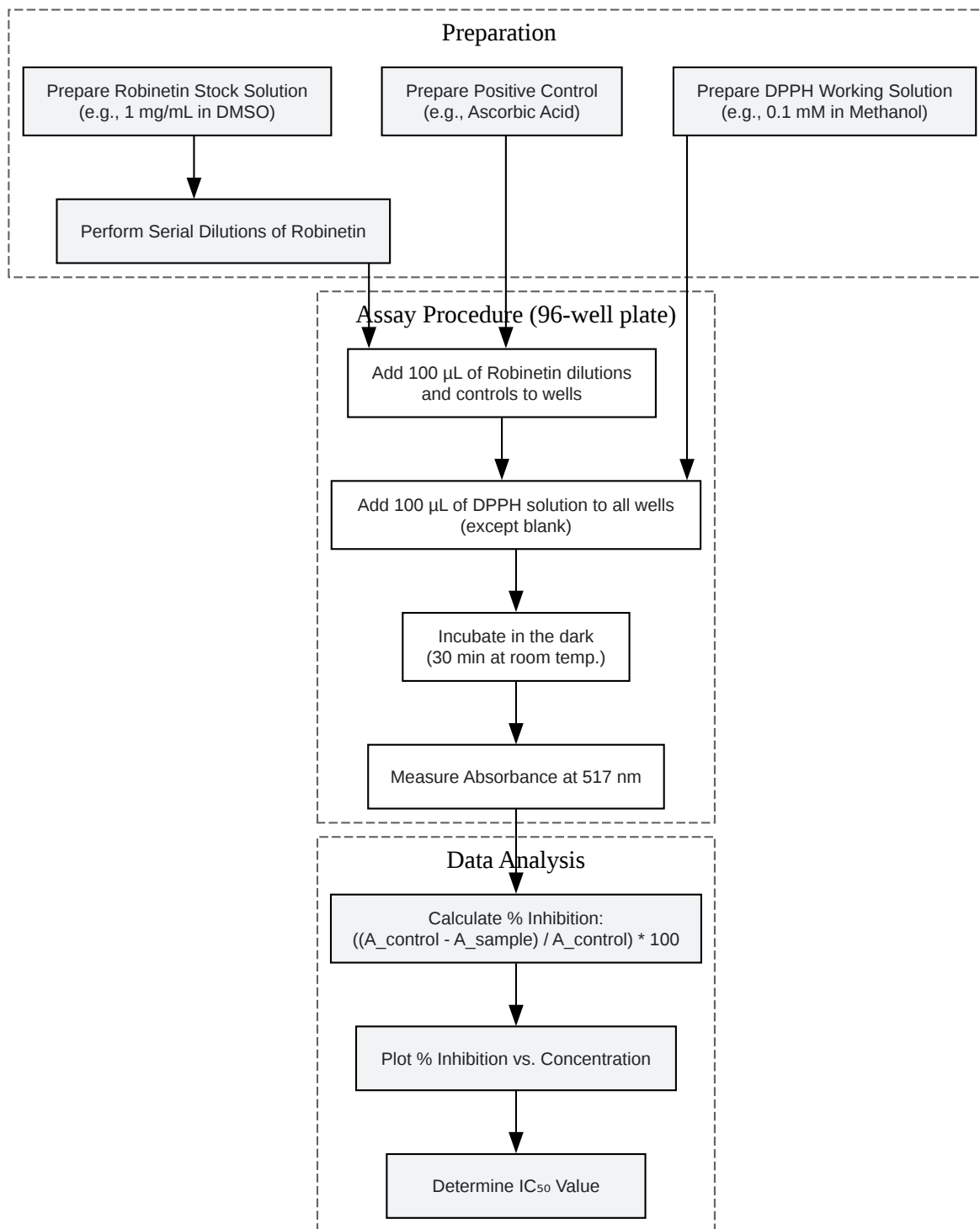
Activity	Key Findings
Antiviral	Inhibits HIV-1 integrase with $\text{IC}_{50}$ values of $5.9 \pm 1.9 \mu\text{M}$ for 3'-processing and $1.6 \pm 0.7 \mu\text{M}$ for strand transfer.[14]
Antibacterial	Shows activity against <i>Proteus vulgaris</i> and <i>Staphylococcus aureus</i> with a MIC of 100 $\mu\text{g/mL}$ for both.[14]
Antiparasitic	Exhibits activity against various parasites.
Anti-mutagenic	Demonstrates anti-mutagenic properties.[2][3]
Hepatoprotective	In vivo studies indicate hepatoprotective effects.[2][3]
Anti-necroptotic	Shows a significant cytoprotective effect against TSZ-induced necroptosis at 50 $\mu\text{M}$ .[2]

## Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of Robinetin.

### Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is adapted for a microplate reader to determine the free radical scavenging activity of Robinetin.[15][16]



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Workflow for the DPPH Radical Scavenging Assay.

#### Methodology:

- Reagent Preparation:
  - DPPH Working Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to an absorbance of approximately 1.0 at 517 nm.[15]
  - Robinetin Solutions: Prepare a stock solution of Robinetin in DMSO. Perform serial dilutions in methanol to achieve a range of concentrations.
  - Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.[16]
- Assay Procedure:
  - In a 96-well microplate, add 100  $\mu$ L of each Robinetin dilution, positive control, and blank (methanol) to respective wells.
  - Add 100  $\mu$ L of the DPPH working solution to all wells except the blank.
  - Incubate the plate in the dark at room temperature for 30 minutes.[15]
  - Measure the absorbance of each well at 517 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
  - Plot the percentage of inhibition against the concentration of Robinetin and determine the IC<sub>50</sub> value (the concentration required to inhibit 50% of the DPPH radicals).[16]

## In Vitro Anti-inflammatory Activity Assay

This protocol outlines a general method for assessing the anti-inflammatory activity of Robinetin by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[17]

#### Methodology:

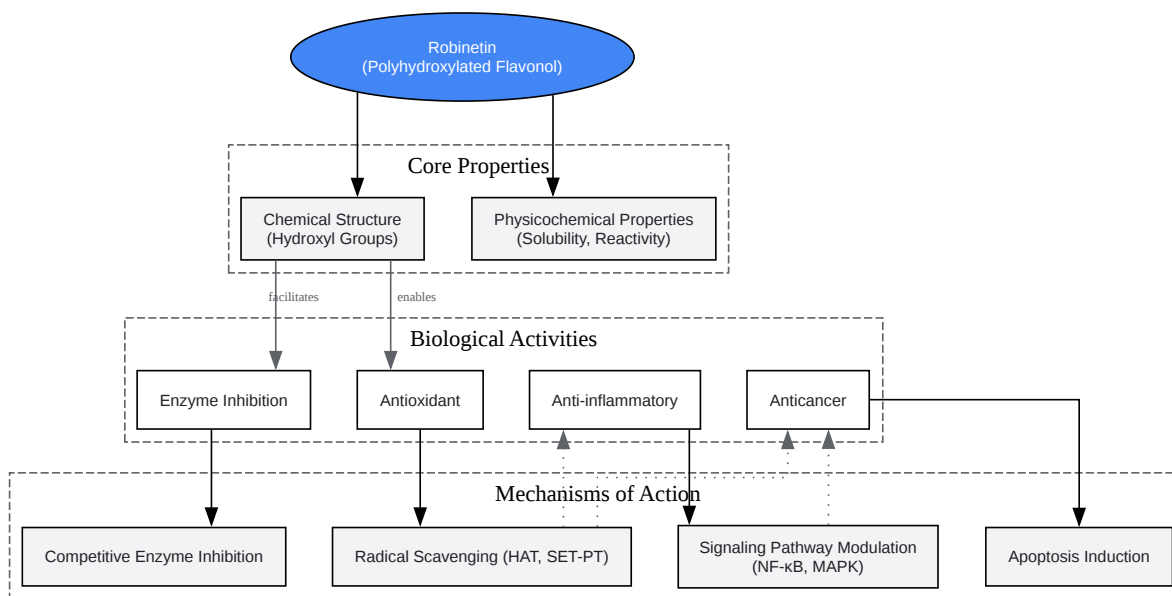
- Cell Culture and Seeding:
  - Culture RAW 264.7 macrophage cells in appropriate media.
  - Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment:
  - Treat the cells with various non-toxic concentrations of Robinetin for a specified pre-incubation period (e.g., 1 hour).
- Inflammatory Stimulation:
  - Stimulate the cells with LPS (e.g., 1  $\mu\text{g}/\text{mL}$ ) to induce an inflammatory response. Include a vehicle control group (no LPS) and an LPS-only group.
  - Incubate for 24 hours.
- Nitric Oxide Measurement (Griess Assay):
  - After incubation, collect the cell culture supernatant.
  - Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
  - Incubate at room temperature for 10-15 minutes.
  - Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
- Data Analysis:
  - Create a standard curve using known concentrations of sodium nitrite.
  - Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by Robinetin compared to the LPS-only group.

## Anticancer Activity: Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of Robinetin on a cancer cell line.[\[13\]](#)[\[18\]](#)

Methodology:

- Cell Seeding:
  - Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.[\[19\]](#)
  - Incubate overnight to allow for cell attachment.
- Compound Treatment:
  - Treat the cells with serial dilutions of Robinetin and incubate for a desired period (e.g., 24, 48, or 72 hours).[\[19\]](#)
- MTT Addition and Incubation:
  - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[\[13\]](#)
- Formazan Solubilization:
  - Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[\[13\]](#)
- Absorbance Measurement:
  - Measure the absorbance at 570 nm.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Plot the cell viability against the Robinetin concentration to determine the IC<sub>50</sub> value.[\[19\]](#)



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Logical Relationship of Robinetin's Properties and Activities.

## Conclusion

Robinetin is a multifaceted flavonol with a well-defined chemical structure and a range of promising biological activities.[2][3] Its potent antioxidant, anti-inflammatory, and anticancer properties, underpinned by its ability to modulate key cellular signaling pathways and inhibit enzymes, make it a strong candidate for further investigation in the development of novel therapeutics. The experimental protocols provided herein offer a foundation for researchers to further explore and quantify the efficacy of this compound.

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